![molecular formula C22H25N3O8 B5131025 1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)
1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MNPA or MNPAO, and it is a piperazine derivative that has been synthesized for the purpose of studying its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of MNPAO is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels. This compound has been shown to have an affinity for dopamine and serotonin receptors, which suggests that it may have a role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that MNPAO has a number of biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of blood pressure, and the improvement of cognitive function. This compound has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MNPAO in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar properties. However, one limitation of using MNPAO is its limited solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on MNPAO, including studies on its potential therapeutic applications, its mechanism of action, and its effects on various physiological systems. Additionally, further research is needed to explore the potential limitations of this compound and to develop new methods for synthesizing and working with it in the lab.
Synthesemethoden
MNPAO can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylphenol with acetyl chloride to form 4-methylacetophenone. This intermediate is then reacted with piperazine to form 1-(4-methylphenoxy)acetyl)piperazine. The final step involves the nitration of 4-(3-nitrobenzyl)piperazine with nitric acid to form 1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate.
Wissenschaftliche Forschungsanwendungen
MNPAO has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and metabolic pathways. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4.C2H2O4/c1-16-5-7-19(8-6-16)27-15-20(24)22-11-9-21(10-12-22)14-17-3-2-4-18(13-17)23(25)26;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUMLOPYVDGJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.